3-Chloro-2-piperidin-1-yl-phenylamine
Overview
Description
3-Chloro-2-piperidin-1-yl-phenylamine is a chemical compound with the empirical formula C11H15ClN2 and a molecular weight of 210.70 . It is typically sold in solid form .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-piperidin-1-yl-phenylamine consists of a piperidine ring attached to a phenyl ring via an amino group. The phenyl ring has a chlorine atom attached .Physical And Chemical Properties Analysis
3-Chloro-2-piperidin-1-yl-phenylamine is a solid compound with a molecular weight of 210.70 .Scientific Research Applications
Drug Development
3-Chloro-2-piperidin-1-yl-phenylamine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common feature in many drugs due to its ability to interact with biological targets. This compound can be used to develop new medications with potential therapeutic effects, such as antihypertensive, antidiabetic, and antiviral drugs .
Material Science
In material science, this compound’s derivatives could be utilized to create novel materials with specific properties. For instance, they might be incorporated into polymers to enhance durability or flexibility, or used to develop new types of liquid crystals for display technologies .
Analytical Chemistry
As an analytical reagent, 3-Chloro-2-piperidin-1-yl-phenylamine could be employed in chemical assays to quantify or detect the presence of other substances. Its distinct chemical structure allows it to form complexes with various analytes, aiding in their identification and measurement .
Agriculture
In the agricultural sector, compounds like 3-Chloro-2-piperidin-1-yl-phenylamine could be explored for their potential use as precursors to agrochemicals. These could include new forms of pesticides or herbicides, designed to target specific pests or weeds without harming crops .
Pharmacological Research
This compound is of interest in pharmacological research for its role in the synthesis of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals. It can be used to create analogs and study their biological activity, contributing to the discovery of new drugs .
Industrial Applications
In industrial chemistry, 3-Chloro-2-piperidin-1-yl-phenylamine can serve as a building block for the synthesis of complex organic molecules. It could be used in the production of dyes, resins, or other specialty chemicals that require a piperidine structure as part of their composition .
Safety and Hazards
properties
IUPAC Name |
3-chloro-2-piperidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXQIYIXTYLFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359221 | |
Record name | 3-Chloro-2-piperidin-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-piperidin-1-yl-phenylamine | |
CAS RN |
58785-06-1 | |
Record name | 3-Chloro-2-(1-piperidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58785-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-piperidin-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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